![molecular formula C25H25N3O4S B12339147 5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 1076199-06-8](/img/structure/B12339147.png)
5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable dione with a thioamide under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group on the pyridine ring using benzyl chloride in the presence of a base.
Coupling Reactions: The final steps involve coupling the benzyloxy-protected pyridine with the thiazolidine-2,4-dione core using appropriate linkers and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the thiazolidine-2,4-dione core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoquinone derivatives, while reduction of the pyridine ring can produce dihydropyridine derivatives.
Scientific Research Applications
5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting metabolic disorders or inflammatory diseases.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of thiazolidine-2,4-dione derivatives, including their effects on cellular pathways and enzyme activity.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in metabolic pathways, such as peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: The compound may modulate signaling pathways related to inflammation, glucose metabolism, and lipid homeostasis.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar applications in diabetes management.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-({4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, including the benzyloxy group and the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.
Biological Activity
The compound 5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities. Thiazolidinediones (TZDs) are known for their roles in various pharmacological applications, particularly in the treatment of diabetes and cancer. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4O2S, with a molecular weight of 356.44 g/mol. The structural formula includes a thiazolidine ring fused with a pyridine and phenyl moiety, contributing to its biological activity.
Research indicates that thiazolidinediones exhibit several mechanisms of action, including:
- Inhibition of Enzymatic Activity : TZDs can inhibit key enzymes such as aldose reductase and cyclooxygenase, which are involved in metabolic pathways related to diabetes and inflammation .
- Regulation of Gene Expression : These compounds influence the expression of genes involved in glucose metabolism and lipid storage through activation of peroxisome proliferator-activated receptors (PPARs) .
- Apoptotic Pathways : Studies have shown that TZDs can modulate apoptotic pathways by decreasing anti-apoptotic proteins (e.g., Bcl-2) while increasing pro-apoptotic proteins (e.g., Bax) in cancer cells .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiazolidinedione derivatives, including our compound of interest. Notable findings include:
- Cell Line Studies : In vitro studies evaluated the effects on human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited significant antiproliferative effects in a dose-dependent manner .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5 | MCF-7 | 15 |
7 | MDA-MB-231 | 12 |
9 | MCF-7 | 10 |
These results suggest that compounds structurally similar to our compound may serve as effective agents in targeted cancer therapy.
Anti-inflammatory and Antioxidant Properties
Thiazolidinediones have also been reported to possess anti-inflammatory and antioxidant activities. For instance:
- Inflammation Inhibition : Compounds have shown efficacy in reducing inflammatory markers in various models, suggesting potential use in treating inflammatory diseases .
- Antioxidant Activity : The antioxidant capacity was assessed using DPPH and ABTS assays, revealing that TZD derivatives can scavenge free radicals effectively .
Case Studies
- Breast Cancer Treatment : A study focused on a series of thiazolidinedione derivatives demonstrated that certain compounds significantly inhibited tumor growth in vivo while sparing normal cells from cytotoxic effects. This selectivity is crucial for developing safer cancer therapies .
- Diabetes Management : Another investigation highlighted the role of TZDs in improving insulin sensitivity through modulation of PPARγ pathways. This is particularly relevant for patients with Type 2 diabetes who require effective glycemic control .
Properties
CAS No. |
1076199-06-8 |
---|---|
Molecular Formula |
C25H25N3O4S |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H25N3O4S/c1-28(23-11-10-21(16-26-23)32-17-18-6-3-2-4-7-18)12-13-31-20-9-5-8-19(14-20)15-22-24(29)27-25(30)33-22/h2-11,14,16,22H,12-13,15,17H2,1H3,(H,27,29,30) |
InChI Key |
NCNLSZDRWKTXEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC(=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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